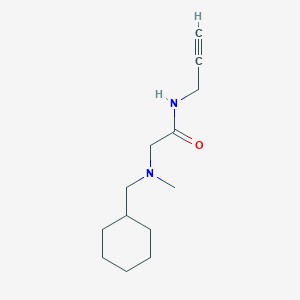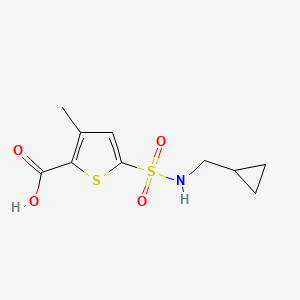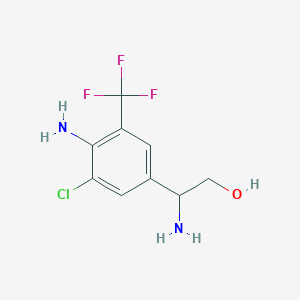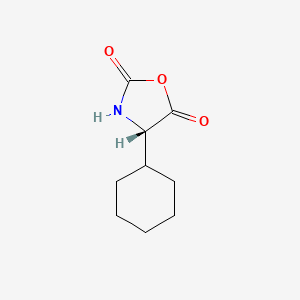
(S)-4-Cyclohexyloxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Cyclohexyloxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of a cyclohexyl group attached to the oxazolidine ring imparts unique chemical and physical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Cyclohexyloxazolidine-2,5-dione typically involves the cyclization of appropriate amino acids or their derivatives. One common method is the reaction of cyclohexylamine with diethyl oxalate, followed by cyclization under acidic conditions to form the oxazolidine-2,5-dione ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.
化学反応の分析
Types of Reactions
(S)-4-Cyclohexyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,5-dione derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidine-2,5-dione derivatives with different substituents, while reduction can produce amino alcohols.
科学的研究の応用
(S)-4-Cyclohexyloxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of (S)-4-Cyclohexyloxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
4-Methyl-oxazolidine-2,5-dione: Similar structure but with a methyl group instead of a cyclohexyl group.
4-Phenyl-oxazolidine-2,5-dione: Contains a phenyl group, leading to different chemical properties.
4-Isopropyl-oxazolidine-2,5-dione: Features an isopropyl group, affecting its reactivity and applications.
Uniqueness
(S)-4-Cyclohexyloxazolidine-2,5-dione is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and make it a valuable compound in various chemical and biological applications.
特性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
(4S)-4-cyclohexyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H13NO3/c11-8-7(10-9(12)13-8)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,12)/t7-/m0/s1 |
InChIキー |
QVEMVXCCHSUMDU-ZETCQYMHSA-N |
異性体SMILES |
C1CCC(CC1)[C@H]2C(=O)OC(=O)N2 |
正規SMILES |
C1CCC(CC1)C2C(=O)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


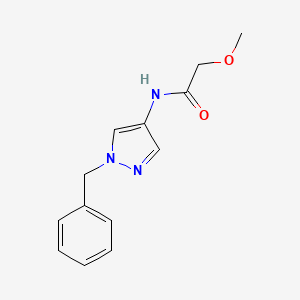
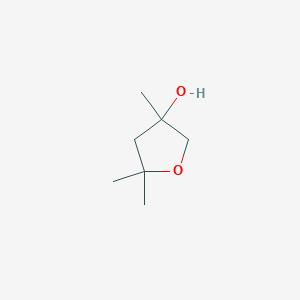
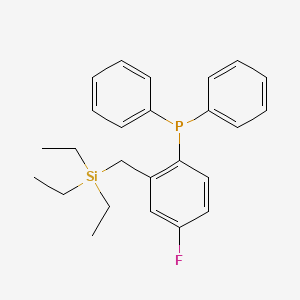
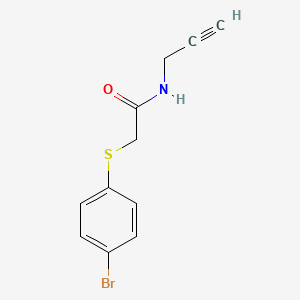
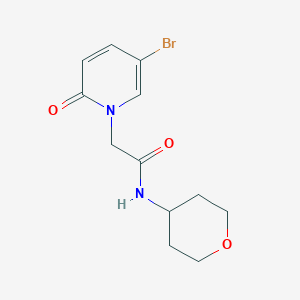
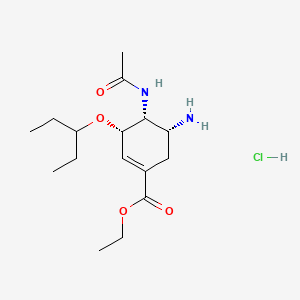
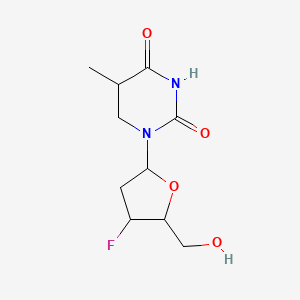
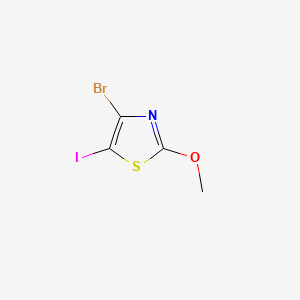
![3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14896107.png)
![8-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B14896110.png)
![4-[(E)-3-(4-nitrophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14896116.png)
